molecular formula C23H21N3O3S B11221992 N-(2-ethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(2-ethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B11221992
M. Wt: 419.5 g/mol
InChI Key: FQFQNJFUGRLUHV-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a furan ring, and an acetamide group, making it a molecule of interest for its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: Starting with an appropriate anthranilic acid derivative, the quinazolinone core can be synthesized through cyclization reactions involving reagents like formamide or orthoesters.

    Introduction of the Furan Ring: The furan-2-ylmethyl group can be introduced via alkylation reactions using furan-2-carbaldehyde and suitable alkylating agents.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through thiolation reactions, often using thiolating agents like thiourea or thiol derivatives.

    Formation of the Acetamide Group: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and sulfanyl group can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The quinazolinone core can be reduced to its corresponding dihydroquinazoline using reducing agents like sodium borohydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Complexity: The combination of a quinazolinone core, furan ring, and acetamide group makes it unique.

    Potential Bioactivity: Its diverse functional groups may confer unique biological activities compared to simpler analogs.

Conclusion

This compound is a compound of significant interest due to its complex structure and potential applications in various scientific fields. Its synthesis, reactivity, and potential bioactivity make it a valuable subject for further research and development.

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H21N3O3S/c1-2-16-8-3-5-11-19(16)24-21(27)15-30-23-25-20-12-6-4-10-18(20)22(28)26(23)14-17-9-7-13-29-17/h3-13H,2,14-15H2,1H3,(H,24,27)

InChI Key

FQFQNJFUGRLUHV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CO4

Origin of Product

United States

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